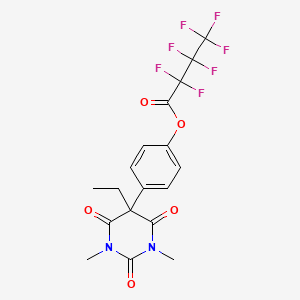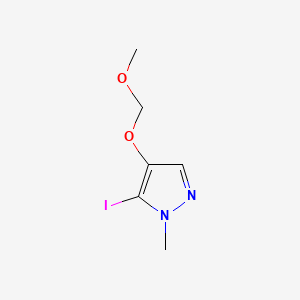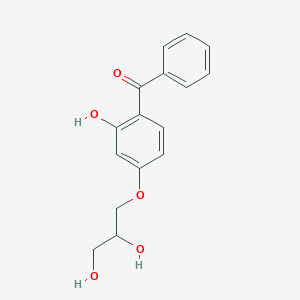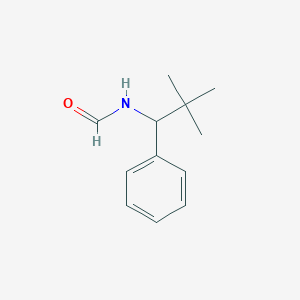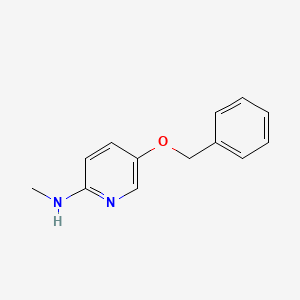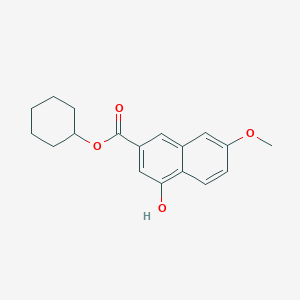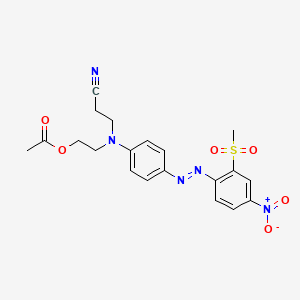
2-((2-Cyanoethyl)(4-((2-(methylsulphonyl)-4-nitrophenyl)azo)phenyl)amino)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Cyanoethyl)[4-[[2-(methylsulphonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl acetate is a complex organic compound known for its vibrant color and potential applications in various fields such as dye manufacturing, biological research, and material science. The compound features an azo group, which is responsible for its characteristic color, and several functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Cyanoethyl)[4-[[2-(methylsulphonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl acetate typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 2-(methylsulphonyl)-4-nitroaniline, followed by coupling with 4-aminophenyl acetate to form the azo compound.
Introduction of the Cyanoethyl Group: The azo compound is then reacted with acrylonitrile under basic conditions to introduce the cyanoethyl group.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Cyanoethyl)[4-[[2-(methylsulphonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can undergo nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-[(2-Aminoethyl)[4-[[2-(methylsulphonyl)-4-aminophenyl]azo]phenyl]amino]ethyl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-[(2-Cyanoethyl)[4-[[2-(methylsulphonyl)-4-nitrophenyl]azo]phenyl]amino]ethanol and acetic acid.
Scientific Research Applications
2-[(2-Cyanoethyl)[4-[[2-(methylsulphonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl acetate has several applications in scientific research:
Dye Manufacturing: Its vibrant color makes it useful as a dye in textiles and inks.
Biological Research: It is used as a staining agent in microscopy and histology.
Material Science: The compound is used in the development of advanced materials with specific optical properties.
Chemical Sensors: Its reactivity makes it suitable for use in chemical sensors and detection systems.
Mechanism of Action
The mechanism of action of 2-[(2-Cyanoethyl)[4-[[2-(methylsulphonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl acetate involves:
Interaction with Biological Molecules: The compound can interact with proteins and nucleic acids, altering their structure and function.
Optical Properties: The azo group contributes to its ability to absorb and emit light, making it useful in optical applications.
Reactivity: The functional groups present in the compound allow it to participate in various chemical reactions, making it versatile in different applications.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-Cyanoethyl)[4-[[2-(methylsulphonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl benzoate
- **2-[(2-Cyanoethyl)[4-[[2-(methylsulphonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl methacrylate
Uniqueness
2-[(2-Cyanoethyl)[4-[[2-(methylsulphonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl acetate is unique due to its specific combination of functional groups, which confer distinct optical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
63467-08-3 |
|---|---|
Molecular Formula |
C20H21N5O6S |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-[N-(2-cyanoethyl)-4-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C20H21N5O6S/c1-15(26)31-13-12-24(11-3-10-21)17-6-4-16(5-7-17)22-23-19-9-8-18(25(27)28)14-20(19)32(2,29)30/h4-9,14H,3,11-13H2,1-2H3 |
InChI Key |
BBCMFXGIGGXVPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


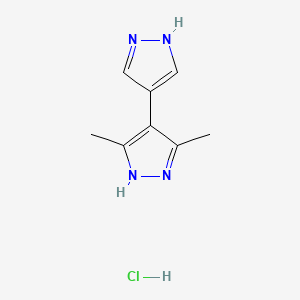
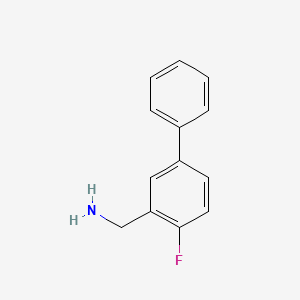
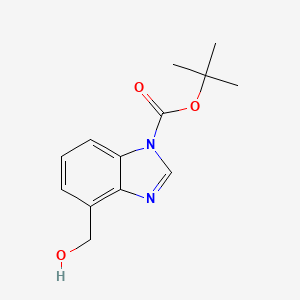
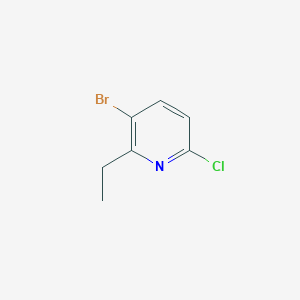
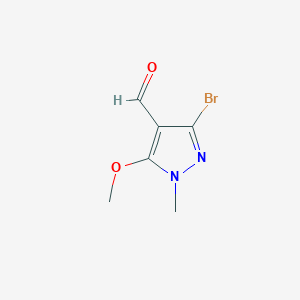
![N-cyclopentyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13933499.png)
![Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13933500.png)
![Methyl 4-(6-chloro-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13933501.png)
